7,10-Dioxadispiro[2.2.4.2]dodecane 7,10-Dioxadispiro[2.2.4.2]dodecane
Brand Name: Vulcanchem
CAS No.: 52875-47-5
VCID: VC3184263
InChI: InChI=1S/C10H16O2/c1-2-9(1)3-5-10(6-4-9)11-7-8-12-10/h1-8H2
SMILES: C1CC12CCC3(CC2)OCCO3
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol

7,10-Dioxadispiro[2.2.4.2]dodecane

CAS No.: 52875-47-5

Cat. No.: VC3184263

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

7,10-Dioxadispiro[2.2.4.2]dodecane - 52875-47-5

Specification

CAS No. 52875-47-5
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
IUPAC Name 7,10-dioxadispiro[2.2.46.23]dodecane
Standard InChI InChI=1S/C10H16O2/c1-2-9(1)3-5-10(6-4-9)11-7-8-12-10/h1-8H2
Standard InChI Key UDXVMLIGVOVHGW-UHFFFAOYSA-N
SMILES C1CC12CCC3(CC2)OCCO3
Canonical SMILES C1CC12CCC3(CC2)OCCO3

Introduction

Chemical Structure and Properties

Molecular Identification

7,10-Dioxadispiro[2.2.4.2]dodecane is a well-defined organic compound with specific chemical identifiers that establish its unique identity in chemical databases and research literature. The compound is registered with CAS number 52875-47-5 and possesses a molecular formula of C10H16O2 . Its molecular weight is calculated at 168.23 g/mol, reflecting its relatively small but structurally complex nature .

Structural Features

This unique structural arrangement gives the compound distinctive spatial properties and reactivity patterns that differentiate it from linear or simply cyclic compounds. The dispiro structure creates a three-dimensional scaffold with specific geometric constraints and potential functional group orientations.

Related Derivatives and Structural Analogs

Carboxylic Acid and Ester Derivatives

Several important derivatives of the parent compound have been documented in chemical databases and research literature. One significant derivative is 7,10-dioxadispiro[2.2.46.23]dodecane-1-carboxylic acid (CAS: 1645564-67-5), which incorporates a carboxylic acid functional group at position 1 of the dispiro system . This derivative has a molecular formula of C11H16O4 and a molecular weight of 212 Da .

SupplierPurityCatalog/Order NumberShipping Time
Synchem95%bclit001de5vp2Custom order
AmbeedNot specifiedNot specified1-2 days

Research Context

Comparative Analysis with Related Structures

Structural Relationships

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
7,10-Dioxadispiro[2.2.4.2]dodecaneC10H16O2168.2352875-47-5
Ethyl 7,10-dioxadispiro[2.2.46.23]dodecane-2-carboxylateC13H20O4240.31645564-04-0
7,10-dioxadispiro[2.2.46.23]dodecane-1-carboxylic acidC11H16O42121645564-67-5
(2,2-Difluoro-7,10-dioxadispiro[2.2.46.23]dodecan-1-yl)-trifluoroboranuideC10H13BF5O2271.01Not specified

Synthesis and Chemical Reactivity

Reactivity Patterns

The reactivity of 7,10-Dioxadispiro[2.2.4.2]dodecane would be influenced by several structural features:

  • The ether linkages at positions 7 and 10 would exhibit typical oxygen-centered reactivity

  • The cyclobutane rings present in the dispiro system might display ring strain-induced reactivity

  • The three-dimensional structure would create specific steric environments that could influence reaction selectivity

The existence of derivatives with carboxylic acid, ester, nitrile, and fluorinated functionalities suggests that the basic dispiro framework can accommodate various chemical modifications while maintaining structural integrity .

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